![molecular formula C23H23N7O2 B2856929 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone CAS No. 920415-87-8](/img/structure/B2856929.png)

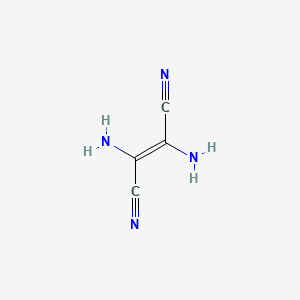

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

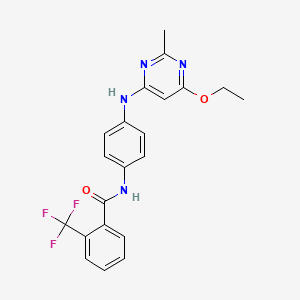

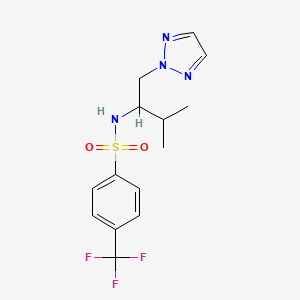

The compound contains several functional groups including a triazolopyrimidine, a piperazine, and a phenylethanone. Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . Piperazine is a common moiety in pharmaceuticals known for its versatile biological activities. Phenylethanone (also known as acetophenone) is a simple aromatic ketone.

Synthesis Analysis

While the specific synthesis for this compound isn’t available, triazolopyrimidines can generally be synthesized through click chemistry . Piperazine derivatives can be synthesized through various methods including the reaction of dihalides with ammonia .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the triazolopyrimidine could potentially undergo reactions at the triazole moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the piperazine could potentially increase its solubility in water .科学的研究の応用

Antimicrobial Applications

Compounds containing triazole and pyrimidine rings have been synthesized and evaluated for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives have shown good or moderate activities against test microorganisms, highlighting the potential of similar structures in developing new antimicrobial agents (Bektaş et al., 2007).

Antagonist Activity for Neurological Disorders

Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with specific substituents have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity, demonstrating potential applications in treating neurological disorders, including depression and anxiety (Watanabe et al., 1992).

Imaging and Diagnostic Applications

Compounds with triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structures have been developed for mapping cerebral adenosine A2A receptors with PET imaging, indicative of their use in diagnosing and studying neurological conditions such as Parkinson's disease (Zhou et al., 2014).

Antihypertensive Agents

Derivatives incorporating morpholine, piperidine, or piperazine moieties into 1,2,4-triazolo[1,5-alpha]pyrimidines have been synthesized and evaluated for antihypertensive activity, showing promising results and demonstrating the potential of such compounds in cardiovascular research (Bayomi et al., 1999).

作用機序

Target of Action

The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 has been closely associated with the occurrence and development of various malignant tumors, making it a promising target for cancer therapy .

Mode of Action

The compound binds reversibly to USP28, directly affecting its protein levels . This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines . The terminal free amine group of the compound is crucial for USP28 inhibition .

Biochemical Pathways

The compound’s interaction with USP28 affects the ubiquitin-proteasome system, a critical pathway for protein degradation in cells . By inhibiting USP28, the compound disrupts the normal function of this pathway, leading to changes in the levels of various proteins within the cell .

Pharmacokinetics

Similar compounds with the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been found to exhibit good bioavailability

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of cell cycle arrest at the S phase . It also inhibits the EMT progression, a process often associated with cancer metastasis . These effects could potentially lead to the suppression of tumor growth.

特性

IUPAC Name |

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O2/c1-32-19-9-5-8-18(15-19)30-23-21(26-27-30)22(24-16-25-23)29-12-10-28(11-13-29)20(31)14-17-6-3-2-4-7-17/h2-9,15-16H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOVAUVVGQIXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC=C5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2856846.png)

![2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2856847.png)

![[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2856848.png)

![3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2856857.png)

![N-(benzo[d]thiazol-2-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2856861.png)

![4-(2-Oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2856862.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2856866.png)

![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2856867.png)